molecular formula C11H17NO4 B2667579 2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 127926-24-3

2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2667579
CAS No.: 127926-24-3
M. Wt: 227.26
InChI Key: ZCFGFDBKCBPYHR-DGFRNANFSA-N
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Description

2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid: is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a bicyclo[2.1.1]hexane core, which is a rigid and strained structure, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction can be initiated using photochemical methods, where a suitable diene precursor is exposed to light in the presence of a photosensitizer. The reaction conditions often include solvents like acetone or dichloromethane and irradiation with blue LED light .

Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. the use of specialized equipment and glassware is necessary to handle the reaction conditions efficiently. The process optimization includes selecting the appropriate photosensitizer and solvent to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures. Its rigid and strained nature makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, the compound can be used to design and synthesize bioactive molecules. Its unique structure can mimic certain natural products, making it useful in drug discovery and development .

Medicine: The compound’s potential medicinal applications include its use as a scaffold for developing new pharmaceuticals. Its rigid structure can enhance the binding affinity and selectivity of drug candidates .

Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can improve their mechanical strength and stability .

Mechanism of Action

The mechanism by which 2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets through its rigid and strained bicyclic structure. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding pockets, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Uniqueness: 2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific bicyclic structure, which provides a distinct set of chemical and physical properties. Its rigid and strained nature makes it particularly valuable in applications requiring high stability and specificity .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-6-7-4-11(12,5-7)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFGFDBKCBPYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127926-24-3
Record name 2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
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